molecular formula C11H15NO B13550734 3-(2,3-Dimethylphenyl)azetidin-3-ol

3-(2,3-Dimethylphenyl)azetidin-3-ol

Cat. No.: B13550734
M. Wt: 177.24 g/mol
InChI Key: XOCWSMPIWGMLPM-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a hydroxyl group attached to the azetidine ring and a 2,3-dimethylphenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)azetidin-3-ol typically involves the reaction of 2,3-dimethylphenylamine with an appropriate azetidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the azetidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dimethylphenyl)azetidin-3-ol is unique due to the presence of both a hydroxyl group and a 2,3-dimethylphenyl group, which confer distinct reactivity and potential biological activity. Its azetidine ring structure also makes it a valuable scaffold for the synthesis of diverse compounds .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)azetidin-3-ol

InChI

InChI=1S/C11H15NO/c1-8-4-3-5-10(9(8)2)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3

InChI Key

XOCWSMPIWGMLPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2(CNC2)O)C

Origin of Product

United States

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